molecular formula C8H17NO2 B1307128 Diisopropylamino-acetic acid CAS No. 44976-83-2

Diisopropylamino-acetic acid

Cat. No.: B1307128
CAS No.: 44976-83-2
M. Wt: 159.23 g/mol
InChI Key: HJOTVKSRXFESJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropylamino-acetic acid can be synthesized through various methods. One common approach involves the reaction of diisopropylamine with chloroacetic acid under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process . The reaction proceeds through nucleophilic substitution, where the diisopropylamine attacks the carbon atom of the chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems. These systems ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize yield and purity . The use of solid-phase synthesis techniques can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Diisopropylamino-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both diisopropylamine and acetic acid. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in research and industrial applications .

Properties

IUPAC Name

2-[di(propan-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)5-8(10)11/h6-7H,5H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOTVKSRXFESJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390384
Record name Diisopropylamino-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44976-83-2
Record name Diisopropylamino-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the pharmacological activity of glucono-di(N-diisopropylamino)acetic acid sodium salt based on this research?

A1: While the abstract doesn't delve into specific mechanisms, it highlights that the research investigated the compound's tolerance and its effects on urinary creatine and creatinine elimination []. This suggests that the compound might interact with metabolic pathways related to these compounds. Further research is needed to elucidate the precise mechanisms of action and potential therapeutic applications.

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